molecular formula C19H21NO4S B4009430 methyl (2R,4S)-4-hydroxy-1-(4-methyl-5-phenylthiophene-2-carbonyl)piperidine-2-carboxylate

methyl (2R,4S)-4-hydroxy-1-(4-methyl-5-phenylthiophene-2-carbonyl)piperidine-2-carboxylate

Cat. No.: B4009430
M. Wt: 359.4 g/mol
InChI Key: MMXHHXVTFAGTOQ-LSDHHAIUSA-N
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Description

Methyl (2R,4S)-4-hydroxy-1-(4-methyl-5-phenylthiophene-2-carbonyl)piperidine-2-carboxylate is a complex organic compound that belongs to the class of piperidine carboxylates

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R,4S)-4-hydroxy-1-(4-methyl-5-phenylthiophene-2-carbonyl)piperidine-2-carboxylate typically involves multi-step organic reactions. The starting materials often include piperidine derivatives and thiophene compounds. Key steps in the synthesis may involve:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Thiophene Ring: This step may involve coupling reactions such as Suzuki or Stille coupling to attach the thiophene ring to the piperidine core.

    Functional Group Modifications: Various functional groups, such as hydroxyl and ester groups, are introduced through selective reactions like esterification and hydroxylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R,4S)-4-hydroxy-1-(4-methyl-5-phenylthiophene-2-carbonyl)piperidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution: Reagents like halides or organometallic compounds under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carbonyl group may yield alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying receptor interactions.

    Medicine: As a candidate for drug development due to its unique structure.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Receptors: The compound may act as an agonist or antagonist at specific receptors.

    Enzyme Inhibition: It may inhibit the activity of certain enzymes by binding to their active sites.

    Pathway Modulation: The compound may modulate signaling pathways involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2R,4S)-4-hydroxy-1-(4-methyl-5-phenylthiophene-2-carbonyl)piperidine-2-carboxylate: can be compared with other piperidine carboxylates and thiophene derivatives.

    Piperidine Carboxylates: Compounds with similar piperidine ring structures but different functional groups.

    Thiophene Derivatives: Compounds with thiophene rings and various substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties.

Properties

IUPAC Name

methyl (2R,4S)-4-hydroxy-1-(4-methyl-5-phenylthiophene-2-carbonyl)piperidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4S/c1-12-10-16(25-17(12)13-6-4-3-5-7-13)18(22)20-9-8-14(21)11-15(20)19(23)24-2/h3-7,10,14-15,21H,8-9,11H2,1-2H3/t14-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMXHHXVTFAGTOQ-LSDHHAIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)C(=O)N2CCC(CC2C(=O)OC)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=C1)C(=O)N2CC[C@@H](C[C@@H]2C(=O)OC)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl (2R,4S)-4-hydroxy-1-(4-methyl-5-phenylthiophene-2-carbonyl)piperidine-2-carboxylate
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methyl (2R,4S)-4-hydroxy-1-(4-methyl-5-phenylthiophene-2-carbonyl)piperidine-2-carboxylate
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methyl (2R,4S)-4-hydroxy-1-(4-methyl-5-phenylthiophene-2-carbonyl)piperidine-2-carboxylate
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methyl (2R,4S)-4-hydroxy-1-(4-methyl-5-phenylthiophene-2-carbonyl)piperidine-2-carboxylate
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methyl (2R,4S)-4-hydroxy-1-(4-methyl-5-phenylthiophene-2-carbonyl)piperidine-2-carboxylate
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methyl (2R,4S)-4-hydroxy-1-(4-methyl-5-phenylthiophene-2-carbonyl)piperidine-2-carboxylate

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